molecular formula C18H24O2 B12566478 4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one CAS No. 184696-95-5

4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one

Cat. No.: B12566478
CAS No.: 184696-95-5
M. Wt: 272.4 g/mol
InChI Key: CGRRGSXTTGKUMI-UHFFFAOYSA-N
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Description

4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one is an organic compound with a complex structure that includes a phenyl group, a tert-butyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a phenylacetylene derivative with a tert-butyl halide in the presence of a strong base, followed by hydroxylation and further functional group modifications . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the alkyne group results in an alkene or alkane. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Mechanism of Action

The mechanism of action of 4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl and tert-butyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways .

Properties

CAS No.

184696-95-5

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

4-tert-butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one

InChI

InChI=1S/C18H24O2/c1-16(2,3)18(20,17(4,5)6)13-12-15(19)14-10-8-7-9-11-14/h7-11,20H,1-6H3

InChI Key

CGRRGSXTTGKUMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C#CC(=O)C1=CC=CC=C1)(C(C)(C)C)O

Origin of Product

United States

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